molecular formula C13H16N4O2S2 B6458786 1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine CAS No. 2549027-34-9

1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine

Cat. No.: B6458786
CAS No.: 2549027-34-9
M. Wt: 324.4 g/mol
InChI Key: MXSAUQAVJXKVLM-UHFFFAOYSA-N
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Description

1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine is a complex organic compound that features a unique combination of functional groups, including a cyclopropanesulfonyl moiety, a thiazolopyridine ring, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine typically involves multi-step organic synthesis techniques. The process may start with the preparation of the thiazolopyridine core, followed by the introduction of the piperazine ring and the cyclopropanesulfonyl group. Common reagents and conditions used in these steps include:

    Thiazolopyridine Synthesis: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Piperazine Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Cyclopropanesulfonyl Group Addition: This step may involve the use of cyclopropanesulfonyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway Modulation: It may influence biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine
  • 1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}morpholine

Uniqueness

1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-cyclopropylsulfonylpiperazin-1-yl)-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S2/c18-21(19,10-1-2-10)17-7-5-16(6-8-17)13-15-11-9-14-4-3-12(11)20-13/h3-4,9-10H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSAUQAVJXKVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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